molecular formula C23H22FN5O2 B2697383 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide CAS No. 946332-36-1

2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide

Cat. No.: B2697383
CAS No.: 946332-36-1
M. Wt: 419.46
InChI Key: VVWTWTSVZZXUJE-UHFFFAOYSA-N
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Description

2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway . It is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound interacts with RIPK1, inhibiting its activity . This interaction results in the blocking of the necroptosis signaling pathway . The compound has shown favorable RIPK1 kinase inhibition activity, with a high RIPK1 binding affinity .

Biochemical Pathways

The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . This results in the blocking of downstream effects of the pathway, including the phosphorylation of the RIPK1/RIPK3/MLKL pathway .

Pharmacokinetics

The compound displays acceptable pharmacokinetic characteristics . In liver microsomal assay studies, the clearance rate and half-life of the compound were found to be 18.40 mL/min/g and 75.33 min, respectively . The compound also has an oral bioavailability of 59.55% .

Result of Action

The molecular and cellular effects of the compound’s action include the efficient blocking of TNFα-induced necroptosis in both human and murine cells . This results in the inhibition of the RIPK1/RIPK3/MLKL pathway .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the performance of inhibition improved with the amount of the compound but reduced somewhat with temperature . The compound is chemisorbed on the surface following the Langmuir adsorption model . The adsorbed compound coating enhances the hydrophobicity of the surface .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-15(2)21-19-13-25-29(18-11-9-16(24)10-12-18)22(19)23(31)28(26-21)14-20(30)27(3)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWTWTSVZZXUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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